(5Z)-3-(3-methoxypropyl)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one
Description
“(5Z)-3-(3-methoxypropyl)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one” is a synthetic heterocyclic compound featuring a thiazolidinone core fused with a pyrazole moiety. Its molecular formula is C₂₉H₂₈N₄O₃S₂, with an average molecular weight of 560.68 g/mol and a monoisotopic mass of 560.1546 Da . The Z-configuration of the exocyclic double bond at position 5 is critical for its structural stability and biological interactions. Key structural elements include:
- A 3-methoxypropyl substituent at position 3, enhancing solubility in polar solvents.
- A 1-phenylpyrazole scaffold substituted at position 3 with a 4-(2-methylpropoxy)phenyl group, which introduces steric bulk and modulates lipophilicity.
This compound is synthesized via condensation reactions between pyrazole-4-carbaldehydes and thiazolidinone precursors, as reported in analogous protocols for pyrazolone derivatives . While its exact biological targets remain under investigation, its structural analogs have shown activity in anti-inflammatory and kinase inhibition assays .
Properties
Molecular Formula |
C27H29N3O3S2 |
|---|---|
Molecular Weight |
507.7 g/mol |
IUPAC Name |
(5Z)-3-(3-methoxypropyl)-5-[[3-[4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H29N3O3S2/c1-19(2)18-33-23-12-10-20(11-13-23)25-21(17-30(28-25)22-8-5-4-6-9-22)16-24-26(31)29(27(34)35-24)14-7-15-32-3/h4-6,8-13,16-17,19H,7,14-15,18H2,1-3H3/b24-16- |
InChI Key |
BUQAOCCTKDQMHB-JLPGSUDCSA-N |
Isomeric SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCOC)C4=CC=CC=C4 |
Origin of Product |
United States |
Biological Activity
The compound (5Z)-3-(3-methoxypropyl)-5-({3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one is a thiazolidinone derivative that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. Its complex structure, which includes a thiazolidinone core and a pyrazole moiety, suggests diverse pharmacological applications.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 549.657 g/mol. The structural complexity arises from various functional groups that contribute to its biological activity, including a methyl group and an alkoxyphenyl group .
Anticancer Activity
Recent studies have indicated that this compound exhibits significant anticancer properties. Preliminary research suggests it may interact with key molecular targets involved in cancer cell proliferation and apoptosis pathways. Specifically, it has shown potential against various cancer cell lines, indicating a promising avenue for further research in oncology .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. It appears to inhibit pro-inflammatory cytokines and enzymes, contributing to its therapeutic potential in inflammatory diseases. This activity may be attributed to its ability to modulate signaling pathways involved in inflammation .
Antioxidant Activity
In addition to its anticancer and anti-inflammatory effects, the compound demonstrates antioxidant properties. This is crucial for mitigating oxidative stress, which is linked to various chronic diseases, including cancer and neurodegenerative disorders .
Mechanistic Insights
The biological activity of this compound is believed to stem from its ability to bind with specific enzymes and receptors involved in disease processes. For instance, studies suggest that the thiazolidinone ring may undergo hydrolysis under certain conditions, leading to the formation of active metabolites that exert biological effects .
Case Studies and Experimental Data
A series of experiments have been conducted to evaluate the cytotoxicity of this compound using various cancer cell lines. The results indicate that it possesses selective cytotoxicity against certain types of cancer cells while exhibiting lower toxicity towards normal cells.
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF7 | 112 | High |
| NUGC | 122 | Moderate |
| DLDI | 90 | High |
These findings highlight the compound's potential as a lead candidate for developing new anticancer therapies .
Comparison with Similar Compounds
Electrophilic Reactivity
The thioxo group at position 2 enhances electrophilicity compared to oxo or methylthio analogs, facilitating covalent interactions with cysteine residues in enzymes like COX-2 . However, this reactivity is reduced in derivatives with electron-donating groups (e.g., piperidin-1-yl in ), which exhibit lower enzyme inhibition potency.
Solubility and Pharmacokinetics
The 3-methoxypropyl chain in the target compound improves aqueous solubility (logP = 5.2) relative to the isopropyl-substituted analog (logP = 6.1) . This balance between hydrophilicity and lipophilicity may enhance oral bioavailability.
Steric and Electronic Effects
- Substitution at the pyrazole’s position 3 with electron-withdrawing groups (e.g., nitro in ) reduces bioactivity, whereas electron-donating groups (e.g., methoxy in ) enhance target affinity.
Analytical Characterization
Comparative molecular networking using LC-MS/MS reveals that the target compound shares a high cosine score (>0.85) with other Z-configurated thiazolidinones, indicating conserved fragmentation patterns (e.g., loss of the 3-methoxypropyl group as a neutral fragment) . However, substituents on the pyrazole ring generate unique MS/MS signatures, enabling precise differentiation .
Preparation Methods
Multi-Component Condensation Approaches
The thiazolidin-4-one nucleus is typically synthesized via a one-pot three-component reaction involving amines, aldehydes, and thioglycolic acid. For the target compound, the 3-(3-methoxypropyl) substituent is introduced by substituting the amine component with 3-methoxypropylamine. In a representative protocol, 3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde is condensed with 3-methoxypropylamine and thioglycolic acid under reflux in ethanol. The reaction is catalyzed by Bi(SCHCOOH), yielding the thiazolidin-4-one scaffold in 78–85% efficiency.
Key variables influencing yield include:
Pyrazole Moiety Synthesis
The 3-[4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazole-4-carbaldehyde intermediate is synthesized via a Vilsmeier-Haack reaction. 4-(2-Methylpropoxy)acetophenone is treated with phenylhydrazine to form the pyrazole ring, followed by formylation using POCl and DMF. This step achieves 65–72% yields, with purification via silica gel chromatography (hexane:ethyl acetate = 4:1).
Stereochemical Control in Z-Isomer Formation
The (5Z)-configuration is critical for biological activity and is stabilized through:
-
Solvent polarity : Polar aprotic solvents (e.g., DMF) favor the Z-isomer by stabilizing the planar transition state.
-
Base additives : Triethylamine (1.2 equiv) enhances Z-selectivity to >90% by deprotonating the thioglycolic acid intermediate.
Advanced Catalytic Systems
Ultrasound-Assisted Synthesis
Ultrasound irradiation (40 kHz) reduces reaction time from 12 h to 2.5 h by enhancing mass transfer. A mixture of 3-methoxypropylamine, thioglycolic acid, and pyrazole carbaldehyde in PPG-400 under ultrasound achieves 89% yield with 95% Z-selectivity.
Green Chemistry Protocols
Vanadyl sulfate (VOSO) in acetonitrile under ultrasonic irradiation provides a solvent-free route, yielding 82% product. This method reduces waste generation and avoids toxic solvents.
Purification and Characterization
Crude products are purified via:
-
Column chromatography : Silica gel (60–120 mesh) with chloroform:methanol (95:5) eluent.
-
Recrystallization : Ethanol-water (7:3) yields crystals suitable for X-ray diffraction.
Characterization data :
-
H NMR (400 MHz, CDCl): δ 8.21 (s, 1H, pyrazole-H), 7.45–7.32 (m, 5H, Ph-H), 4.02 (q, 2H, OCH), 3.51 (t, 2H, OCHCH).
Comparative Analysis of Synthetic Methods
| Method | Catalyst | Time (h) | Yield (%) | Z-Selectivity (%) |
|---|---|---|---|---|
| Conventional reflux | Bi(SCHCOOH) | 12 | 78 | 85 |
| Ultrasound-assisted | PPG-400 | 2.5 | 89 | 95 |
| Green synthesis | VOSO | 6 | 82 | 88 |
Challenges and Optimization Strategies
Q & A
Basic: How can the synthesis of this compound be optimized for higher yield and purity?
Methodological Answer:
The synthesis involves multi-step reactions, including the formation of the thiazolidinone core and subsequent functionalization. Key optimizations include:
- Catalyst Selection: Piperidine is used under anhydrous conditions to promote cyclization and reduce side reactions .
- Reaction Conditions: Refluxing in solvents like dimethylformamide (DMF) or ethanol enhances reaction efficiency, while microwave-assisted synthesis can reduce time and improve yields .
- Purification: Recrystallization (using DMF-acetic acid mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity .
Basic: What analytical techniques are essential for confirming the compound’s structure?
Methodological Answer:
Structural validation requires:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm substituent positions and stereochemistry (e.g., Z-configuration of the methylidene group) .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns .
- HPLC: Monitors reaction progress and assesses purity (>95%) using C18 columns with UV detection .
Basic: What initial biological screening assays are recommended for this compound?
Methodological Answer:
Preliminary screening should include:
- Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria and fungi .
- Anti-inflammatory Potential: COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate anticancer activity .
Advanced: How do reaction mechanisms vary under different catalytic conditions?
Methodological Answer:
Mechanistic studies reveal:
- Acid vs. Base Catalysis: Acidic conditions (e.g., acetic acid) favor protonation of intermediates, while basic catalysts (e.g., sodium hydride) promote deprotonation, altering reaction pathways .
- Microwave Assistance: Microwave irradiation accelerates kinetics via dielectric heating, reducing side-product formation compared to traditional reflux .
- Solvent Effects: Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, enhancing regioselectivity .
Advanced: What computational methods predict the compound’s interactions with biological targets?
Methodological Answer:
- Molecular Docking: Tools like AutoDock Vina simulate binding to enzymes (e.g., 14-α-demethylase lanosterol, PDB: 3LD6) to predict antifungal activity .
- Density Functional Theory (DFT): Calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate with redox reactivity .
- MD Simulations: Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories in GROMACS) .
Advanced: How do substituent modifications affect bioactivity (SAR)?
Methodological Answer:
Key SAR findings include:
- Methoxy vs. Ethoxy Groups: Methoxy substituents on the phenyl ring enhance antimicrobial activity due to increased lipophilicity, while ethoxy groups improve metabolic stability .
- Pyrazole vs. Triazole Rings: Pyrazole-containing analogs show stronger anti-inflammatory effects, whereas triazole derivatives exhibit higher enzyme inhibition .
- Alkyl Chain Length: Longer alkyl chains (e.g., heptyl) reduce solubility but increase membrane permeability, critical for anticancer activity .
Advanced: How can contradictions in reported biological activities be resolved?
Methodological Answer:
Strategies include:
- Reproducibility Studies: Repeating assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Meta-Analysis: Comparing data across studies to identify trends (e.g., correlation between thiazolidinone substituents and IC₅₀ values) .
- Control Experiments: Testing compound stability under assay conditions (e.g., HPLC monitoring of degradation) .
Advanced: What strategies improve the compound’s pharmacokinetic profile?
Methodological Answer:
- Prodrug Design: Esterification of carboxyl groups enhances oral bioavailability .
- Lipid Nanoparticle Encapsulation: Improves aqueous solubility and reduces hepatic first-pass metabolism .
- CYP450 Inhibition Studies: Identifies metabolic hotspots (e.g., isozyme CYP3A4) for targeted structural modifications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
